molecular formula C11H8O3 B1268809 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde CAS No. 53183-53-2

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde

Cat. No. B1268809
CAS RN: 53183-53-2
M. Wt: 188.18 g/mol
InChI Key: UBTIVCZWNKMKAP-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde (4-MOC) is a naturally occurring organic compound with a wide range of applications in the scientific community. It is a cyclic aldehyde that is used in the synthesis of various compounds, as well as being used in a variety of research applications. 4-MOC is an important compound in the field of organic chemistry, and its properties and uses have been studied extensively.

Scientific Research Applications

Synthesis and Biological Activity

4-Methyl-2-oxo-2H-chromene-7-carbaldehyde and its derivatives have been a subject of research due to their potential biological activities. For instance, El Azab et al. (2014) investigated the synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones, revealing their remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014). Similarly, Bairagi et al. (2009) synthesized Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, another derivative, and found them effective as antimicrobial agents against gram-positive and gram-negative bacteria and fungi (Bairagi, Bhosale, & Deodhar, 2009).

Chemical Synthesis and Reactivity

Research has also focused on the chemical synthesis and reactivity of this compound. Petersen and Heitzer (1976) explored the reactions of 4-oxo-4H-chromene-3-carbaldehyde under various conditions, leading to different condensation products, highlighting its chemical versatility (Petersen & Heitzer, 1976). Govori et al. (2014) synthesized novel compounds containing 2-oxo-2H-chromene-3-carbaldehyde with a 1,3,4-thiadiazole moiety, which demonstrated moderate antimicrobial activity (Govori, Spahiu, & Haziri, 2014).

Antibacterial Effects and Synthesis of New Derivatives

There has been a significant interest in synthesizing new derivatives of this compound for evaluating their antibacterial properties. Behrami et al. (2019) reported on the organic synthesis of various compounds including 4-hydroxy-chromen-2-one, which showed high-level antibacterial activity against bacterial strains such as Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).

Photochemical Synthesis and Optical Properties

The photochemical synthesis and optical properties of derivatives of this compound have also been studied. Ulyankin et al. (2021) explored the photochemical synthesis of 4H-Thieno[3,2-c]chromene and their optical properties, showing potential applications in covert marking pigments (Ulyankin et al., 2021).

properties

IUPAC Name

4-methyl-2-oxochromene-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTIVCZWNKMKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344127
Record name 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53183-53-2
Record name 4-Methyl-2-oxo-2H-chromene-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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